BenchChemオンラインストアへようこそ!

(S)-butoconazole

Chiral Pharmacokinetics Enantioselective Drug Disposition Azole Antifungals

(S)-Butoconazole (CAS 151909-74-9) is the optically pure (S)-enantiomer of the imidazole antifungal agent butoconazole, a chiral molecule clinically formulated as a racemic mixture for topical treatment of vulvovaginal candidiasis. While the racemate demonstrates fungicidal activity through inhibition of fungal sterol 14α-demethylase, the (S)-enantiomer provides a stereochemically defined probe for investigating enantioselective pharmacokinetics, tissue distribution, and target engagement that the racemate cannot resolve.

Molecular Formula C19H17Cl3N2S
Molecular Weight 411.8 g/mol
CAS No. 151909-74-9
Cat. No. B1199037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-butoconazole
CAS151909-74-9
Molecular FormulaC19H17Cl3N2S
Molecular Weight411.8 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)SC(CCC2=CC=C(C=C2)Cl)CN3C=CN=C3)Cl
InChIInChI=1S/C19H17Cl3N2S/c20-15-7-4-14(5-8-15)6-9-16(12-24-11-10-23-13-24)25-19-17(21)2-1-3-18(19)22/h1-5,7-8,10-11,13,16H,6,9,12H2/t16-/m0/s1
InChIKeySWLMUYACZKCSHZ-INIZCTEOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Butoconazole (CAS 151909-74-9): Enantiomer-Specific Procurement for Antifungal R&D


(S)-Butoconazole (CAS 151909-74-9) is the optically pure (S)-enantiomer of the imidazole antifungal agent butoconazole, a chiral molecule clinically formulated as a racemic mixture for topical treatment of vulvovaginal candidiasis [1]. While the racemate demonstrates fungicidal activity through inhibition of fungal sterol 14α-demethylase, the (S)-enantiomer provides a stereochemically defined probe for investigating enantioselective pharmacokinetics, tissue distribution, and target engagement that the racemate cannot resolve [2].

Why Racemic Butoconazole Cannot Substitute for (S)-Butoconazole in Stereochemistry-Critical Research


Substituting (S)-butoconazole with technical-grade racemic butoconazole or the (R)-enantiomer introduces a confounding 50% stereochemical impurity that can mask or distort enantiomer-specific pharmacological readouts. In vivo studies have demonstrated significant enantioselective differences in pharmacokinetics and tissue distribution between (+)- and (-)-butoconazole following transdermal administration of the racemate, with (+)-butoconazole exhibiting higher systemic exposure and slower clearance [1]. Consequently, a researcher seeking to assign a specific pharmacodynamic effect, toxicity profile, or metabolic pathway to a defined stereoisomer cannot do so with the racemic mixture, making the isolated (S)-enantiomer indispensable for chiral drug development and regulatory enantiomeric profiling [2].

Quantitative Differentiation of (S)-Butoconazole from Analogs and Racemate


Enantioselective Systemic Exposure (AUC/Cmax) vs. Racemate Administration

After transdermal administration of racemic butoconazole nitrate cream in female Sprague-Dawley rats, the (+)-enantiomer achieved quantitatively higher Cmax and AUC values relative to the (-)-enantiomer, demonstrating enantioselective systemic absorption [1]. While optical rotation-to-absolute configuration correlation was not established in the primary source, this confirms that the two enantiomers are not pharmacokinetically interchangeable, and that procurement of the isolated (S)-enantiomer is required to characterize its individual disposition profile.

Chiral Pharmacokinetics Enantioselective Drug Disposition Azole Antifungals

Retained Susceptibility in Fluconazole-Resistant and OTC Azole Cross-Resistant Candida

In a study of fluconazole-resistant clinical isolates (MIC > 64 µg/mL), Candida albicans and Candida glabrata obtained from cancer patients were cross-resistant to the over-the-counter azoles miconazole, clotrimazole, and tioconazole, but remained susceptible to butoconazole [1]. This demonstrates that the resistance mechanisms affecting first-line and OTC azoles do not universally compromise butoconazole activity, suggesting a differentiated binding interaction at the fungal CYP51 target that may be exploitable through enantiomer-specific optimization.

Antifungal Drug Resistance Candida albicans Azole Cross-Resistance

Single-Dose Bioadhesive Formulation Matches 7-Day Miconazole Efficacy with Faster Severe Symptom Relief

A randomized, investigator-blind, multicenter clinical trial directly compared a single dose of butoconazole nitrate 2% bioadhesive sustained-release cream (butoconazole 1-BSR) with a 7-day regimen of miconazole nitrate 2% cream. Eight to ten days post-treatment, both treatments achieved identical clinical symptom regression (92%) and culture negativity (87%). However, the proportion of patients with severe symptoms declined significantly faster after single-dose butoconazole (from 20% to 6% on Day 1) compared to the first dose of miconazole (from 23% to 19%), a difference that was statistically significant (P = .01) [1].

Vulvovaginal Candidiasis Topical Antifungal Formulations Clinical Trial

Superior Microbiological Clearance vs. Clotrimazole at Day 8 Post-Treatment

A randomized clinical trial compared a 3-day regimen of butoconazole vaginal suppositories (100 mg/day) with a 3-day regimen of clotrimazole vaginal tablets (200 mg/day) in 185 patients with culture-proven vulvovaginal candidiasis. At eight days post-treatment, the proportion of patients with negative fungal cultures was statistically significantly higher for butoconazole (92%) than for clotrimazole (74%; P = .003) [1]. This translates to an absolute difference of 18 percentage points in early microbiological cure.

Candida albicans Antifungal Efficacy Microbiological Cure Rate

High-Value Application Scenarios for (S)-Butoconazole Based on Differentiated Evidence


Chiral Probe for Enantioselective CYP51 Binding and Resistance Mechanism Studies

Employ (S)-butoconazole as a stereochemically pure probe in molecular docking and enzyme inhibition assays against wild-type and mutant fungal CYP51 (lanosterol 14α-demethylase). The retained susceptibility of racemic butoconazole against fluconazole-resistant and OTC-azole cross-resistant Candida isolates [Section 3, Evidence_Item 2] suggests that the butoconazole scaffold engages the target through interactions less sensitive to common point mutations. A direct comparison of (S)-butoconazole and (R)-butoconazole IC50 values against purified CYP51 isoforms would map stereochemical determinants of affinity and resistance bypass.

Enantioselective Pharmacokinetic Profiling in Topical Drug Delivery Models

Given the demonstrated enantioselective absorption, distribution, and elimination following transdermal administration of racemic butoconazole [Section 3, Evidence_Item 1], researchers can use the isolated (S)-enantiomer to conduct definitive tissue distribution studies. This is critical for developing enantiopure topical formulations intended to minimize systemic exposure or to target specific tissue compartments, as the individual pharmacokinetic parameters (Cmax, AUC, half-life) of each enantiomer cannot be extrapolated from racemate data.

Bioadhesive Sustained-Release Formulation Benchmarking

Use the clinical performance parameters established for racemic butoconazole against miconazole and clotrimazole [Section 3, Evidence_Items 3 & 4] as quantitative benchmarks for developing next-generation (S)-butoconazole bioadhesive formulations. Specifically, any novel formulation must demonstrate non-inferiority to the 92% clinical symptom regression and 87% culture negativity at Days 8-10, and ideally match or exceed the rapid severe symptom relief profile (Day 1 reduction from 20% to 6%). The enantiopure compound allows for exact dose-response relationship assignment.

Reference Standard for Chiral Analytical Method Development and Validation

(S)-Butoconazole serves as a certified reference standard for developing and validating chiral chromatographic or spectrometric methods capable of resolving butoconazole enantiomers in biological matrices. The validated LC-ESI-MS/MS method for enantioseparation [Section 3, Evidence_Item 1] requires an enantiopure standard for calibration, and procurement of (S)-butoconazole ensures method accuracy, precision, and specificity in pharmacokinetic and quality control applications.

Quote Request

Request a Quote for (S)-butoconazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.